molecular formula C14H23N3O4 B2640937 Ethyl 4-[3-(prop-2-enoylamino)propanoylamino]piperidine-1-carboxylate CAS No. 2361840-52-8

Ethyl 4-[3-(prop-2-enoylamino)propanoylamino]piperidine-1-carboxylate

Cat. No. B2640937
CAS RN: 2361840-52-8
M. Wt: 297.355
InChI Key: JAVWIEAJJJLDMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[3-(prop-2-enoylamino)propanoylamino]piperidine-1-carboxylate , also known as 1-Carbethoxy-4-piperidone or 1-Ethoxycarbonyl-4-piperidone , is a chemical compound with the empirical formula C8H13NO3 . It belongs to the class of heterocyclic building blocks and has a molecular weight of 171.19 g/mol . This compound is used in various synthetic processes and has garnered interest due to its versatile reactivity.


Molecular Structure Analysis

The compound’s molecular structure consists of a piperidine ring with a carboxylate group at position 1 and an ethyl ester group at position 4. The prop-2-enoylamino moiety is attached to the piperidine nitrogen. The prop-2-enoylamino group contributes to its reactivity and potential biological activity. The InChI representation is: InChI=1S/C8H13NO3/c1-2-12-8(11)9-5-3-7(10)4-6-9/h2-6H2,1H3 .


Physical And Chemical Properties Analysis

  • Refractive Index : The refractive index of Ethyl 4-[3-(prop-2-enoylamino)propanoylamino]piperidine-1-carboxylate is approximately 1.475 at 20°C .
  • Density : It has a density of 1.135 g/mL at 25°C .

properties

IUPAC Name

ethyl 4-[3-(prop-2-enoylamino)propanoylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4/c1-3-12(18)15-8-5-13(19)16-11-6-9-17(10-7-11)14(20)21-4-2/h3,11H,1,4-10H2,2H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVWIEAJJJLDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[3-(prop-2-enamido)propanamido]piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.